molecular formula C36H28N2O2 B8604190 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol CAS No. 120358-46-5

3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol

Cat. No. B8604190
M. Wt: 520.6 g/mol
InChI Key: IJMQLOPGNQFHAR-UHFFFAOYSA-N
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Patent
US04818650

Procedure details

Compounds represented by the above hydroxy arylamine formula may be prepared by hydrolyzing an alkoxy arylamine. A typical process for preparing alkoxy arylamines is disclosed in Example 1 of U.S. Pat. No. 4,588,666 to Stolka et al, the entire disclosure of this patent being incorporated herein by reference. In accordance with the procedure of Example 1 in U.S. Pat. No. 4,588,666, N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'diamine was synthesized from m-iodoanisole to achieve a yield of 90 percent, m.p. 120°-125° C. N,N'diphenyl-N,N'-bis(3-hydroxyphenyl)-[1,1'-biphenyl]-4,4'-diamine was prepared, for example, from the N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'diamine by placing into a two liter three-necked round bottom flask, equipped with a mechanical stirrer and an argon gas inlet, 137.5 gms N,N'-diphenyl-N,N'-bis(3-methoxyphenyl)-[1,1'-biphenyl]-4,4'diamine (0.25 moles), 223.5 gms anhydrons sodium iodide (1.5 moles) and 500 millileters warm sulfolane (distilled). The contents of the flask were heated to 120° C. then cooled to 60° C. Five millileters of D.I. water was added dropwise, followed by 190.5 millileters of trimethyl(-chlorosilane (1.5 moles)). The contents were allowed to heat at 60°-75° C. for six hours. HPLC analysis was utilized to determine when the reaction was complete. The contents of the flask were poured into a 3 liter Erlenmeyer flask containing 1.5 liter of deionized water. The water layer was decanted and the dark oily residue taken up into 500 milliliters methanol. The methanol solution was extracted with two 400 milliliter portions of hexane to remove the hexamethyldisiloxane by-products. The methanol solution was roto-evaported to remove the solvents. The residue was taken up into 500 milliliters of acetone and then precipitated into 1.5 liters deionized water. The off-white solid was filtered and then washed with deionized water and dried in vacuo. The crude N,N'diphenyl-N,N'-bis(3-hydroxyphenyl)[1,1'-biphenyl]-4,4'-diamine was placed into a two liter round-bottom flask containing a magnetic stirrer and one liter toluene. Fifty gms. Florisil® (Florisil is a registered trademark of Floridin Co.) was added to the flask and allowed to stir for two hours. The dark Florisil® was filtered off, leaving a pale yelow toluene solution. The toluene was roto-evaporated to yield a pale yellow viscous oil. The oily product was dissolved in 400 milliliters acetone then diluted with 400 milliliters heptane and allowed to crystallize. The colorless crystals were filtered. Additional product was obtained by roto-evaporating the acetone from the filtrate. Yield was 85 percent, m.p. 113°-17° C. Typical compounds represented by the above formula for hydroxy arylamine compounds include: ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
hydroxy arylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkoxy arylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkoxy arylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
N,N'-diphenyl-N,N'-bis(3-methoxyphenyl)-[1,1'-biphenyl]-4,4'diamine
Quantity
137.5 g
Type
reactant
Reaction Step Ten
Quantity
1.5 mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
IC1C=C(OC)C=CC=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([N:18]([C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=2)[C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:30]=[CH:29][C:28]([N:31]([C:38]4[CH:43]=[CH:42][CH:41]=[C:40]([O:44][CH3:45])[CH:39]=4)[C:32]4[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=4)=[CH:27][CH:26]=3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1.[I-].[Na+].S1(CCCC1)(=O)=O>CC(C)=O.CCCCCCC.O>[CH3:45][O:44][C:40]1[CH:39]=[C:38]([N:31]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:28]2[CH:27]=[CH:26][C:25]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([C:14]4[CH:15]=[CH:16][CH:17]=[C:12]([O:11][CH3:10])[CH:13]=4)[C:46]4[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=4)=[CH:20][CH:21]=3)=[CH:30][CH:29]=2)[CH:43]=[CH:42][CH:41]=1.[C:46]1([N:18]([C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([OH:11])[CH:13]=2)[C:19]2[CH:20]=[CH:21][C:22]([C:25]3[CH:26]=[CH:27][C:28]([N:31]([C:32]4[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=4)[C:38]4[CH:43]=[CH:42][CH:41]=[C:40]([OH:44])[CH:39]=4)=[CH:29][CH:30]=3)=[CH:23][CH:24]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
hydroxy arylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkoxy arylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
alkoxy arylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC(=CC=C1)OC)C1=CC=CC=C1
Step Ten
Name
N,N'-diphenyl-N,N'-bis(3-methoxyphenyl)-[1,1'-biphenyl]-4,4'diamine
Quantity
137.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)OC)C1=CC=CC=C1)C1=CC(=CC=C1)OC
Name
Quantity
1.5 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared
CUSTOM
Type
CUSTOM
Details
by placing into a two liter three-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and an argon gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to heat at 60°-75° C. for six hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The contents of the flask were poured into a 3 liter Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
The water layer was decanted
EXTRACTION
Type
EXTRACTION
Details
The methanol solution was extracted with two 400 milliliter portions of hexane
CUSTOM
Type
CUSTOM
Details
to remove the hexamethyldisiloxane by-products
CUSTOM
Type
CUSTOM
Details
to remove the solvents
CUSTOM
Type
CUSTOM
Details
precipitated into 1.5 liters
FILTRATION
Type
FILTRATION
Details
The off-white solid was filtered
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude N,N'diphenyl-N,N'-bis(3-hydroxyphenyl)[1,1'-biphenyl]-4,4'-diamine was placed into a two liter round-bottom flask
ADDITION
Type
ADDITION
Details
containing a magnetic stirrer
ADDITION
Type
ADDITION
Details
) was added to the flask
FILTRATION
Type
FILTRATION
Details
The dark Florisil® was filtered off
CUSTOM
Type
CUSTOM
Details
leaving a pale yelow toluene solution
CUSTOM
Type
CUSTOM
Details
The toluene was roto-evaporated
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow viscous oil
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The colorless crystals were filtered
CUSTOM
Type
CUSTOM
Details
Additional product was obtained
CUSTOM
Type
CUSTOM
Details
by roto-evaporating the acetone from the filtrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC(=CC=C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.